azane;(2R,3R,5S,6S)-2-(hydroxymethyl)-4-methoxy-6-methyloxane-3,5-diol

Description

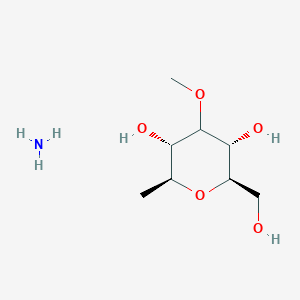

The compound azane;(2R,3R,5S,6S)-2-(hydroxymethyl)-4-methoxy-6-methyloxane-3,5-diol comprises a stereochemically complex oxane (a six-membered oxygen-containing ring) fused with azane (NH₃). The oxane backbone features:

- Four stereocenters (2R,3R,5S,6S), which dictate its three-dimensional conformation.

- Substituents: hydroxymethyl (-CH₂OH), methoxy (-OCH₃), and methyl (-CH₃) groups, along with two diol (-OH) groups at positions 3 and 3.

Properties

Molecular Formula |

C8H19NO5 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

azane;(2R,3R,5S,6S)-2-(hydroxymethyl)-4-methoxy-6-methyloxane-3,5-diol |

InChI |

InChI=1S/C8H16O5.H3N/c1-4-6(10)8(12-2)7(11)5(3-9)13-4;/h4-11H,3H2,1-2H3;1H3/t4-,5+,6-,7+,8?;/m0./s1 |

InChI Key |

MHOWZJHRQQYJNE-PBNPHNCBSA-N |

Isomeric SMILES |

C[C@H]1[C@@H](C([C@@H]([C@H](O1)CO)O)OC)O.N |

Canonical SMILES |

CC1C(C(C(C(O1)CO)O)OC)O.N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azane;(2R,3R,5S,6S)-2-(hydroxymethyl)-4-methoxy-6-methyloxane-3,5-diol typically involves multi-step organic reactions. The process begins with the selection of appropriate starting materials, which are then subjected to various chemical transformations, such as hydroxylation, methylation, and methoxylation, under controlled conditions. The reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the use of advanced techniques such as chromatography and crystallization to purify the compound. Quality control measures are implemented to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Azane;(2R,3R,5S,6S)-2-(hydroxymethyl)-4-methoxy-6-methyloxane-3,5-diol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can produce primary or secondary alcohols. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives.

Scientific Research Applications

Azane;(2R,3R,5S,6S)-2-(hydroxymethyl)-4-methoxy-6-methyloxane-3,5-diol has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

Industry: The compound is used in the production of specialty chemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of azane;(2R,3R,5S,6S)-2-(hydroxymethyl)-4-methoxy-6-methyloxane-3,5-diol involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding to enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s ability to undergo chemical transformations also contributes to its diverse mechanisms of action.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Oxane Derivatives

a. 4-[6-[(3,5-Dihydroxy-4-Methoxyoxan-2-yl)Oxymethyl]-3,5-Dihydroxy-4-Methoxyoxan-2-yl]Oxy-2-(Hydroxymethyl)-6-Methyloxane-3,5-Diol

- Molecular Weight : 500.496 g/mol ().

- Key Features : Multiple oxane rings interconnected via ether linkages, with diol, methoxy, and hydroxymethyl substituents.

- Comparison : Shares the oxane backbone and methoxy/diol groups with the target compound but has a larger, branched structure with higher molecular weight. The absence of azane distinguishes its chemical reactivity (e.g., reduced basicity) .

b. (2S,3S,4S,5R,6R)-6-[[(2R,3R,4S,5R,6R)-4-Benzoyloxy-3,5-Dihydroxy-6-[(4-Methoxyphenyl)Methoxy]Oxan-2-yl]Methoxy]-3,4,5-Trihydroxyoxane-2-Carboxylic Acid

- Molecular Weight : 580.541 g/mol ().

- Key Features : Benzoyl and aryl methoxy groups introduce aromaticity and lipophilicity, unlike the target compound’s simpler substituents.

- Comparison : Demonstrates how functionalization (e.g., carboxylic acid, benzoyl) alters solubility and biological activity compared to the target’s hydroxymethyl and methyl groups .

a. Thiazolo-Pyrimidine Derivatives (11a,b; )

- Example : (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a).

- Molecular Formula : C₂₀H₁₀N₄O₃S.

- Key Features : Nitrile (-CN), carbonyl (-C=O), and fused thiazole-pyrimidine rings.

- Comparison : While structurally distinct, these compounds share synthetic methodologies (e.g., use of chloroacetic acid and sodium acetate in condensation reactions). The target compound’s lack of aromaticity and nitrile groups may result in lower thermal stability (e.g., mp 243–246°C for 11a vs. undetermined for the target) .

b. 4-Thiazolidinones (5-7; )

- Example: 5-(Z)-[(4-Methoxyphenyl)Methylene]-2-[(4-Methoxyphenyl)Methylenehydrazono]-3-(4-Hydroxyphenyl)-4-Thiazolidinone (5). Key Features: Hydrazone and thiazolidinone moieties with aryl substituents. Comparison: Both compounds incorporate methoxy and hydroxyl groups, but the target’s oxane ring offers greater conformational rigidity compared to the flexible thiazolidinone core .

Imidazole and Epoxide Derivatives ()

- Example: Imazapyr (2-(4,5-Dihydro-4-Methyl-4-(1-Methylethyl)-5-Oxo-1H-Imidazol-2-yl)-3-Pyridinecarboxylic Acid). Use: Herbicide ().

Physicochemical Properties and Spectroscopic Data

Table 1: Comparative Properties of Selected Compounds

Biological Activity

The compound azane; (2R,3R,5S,6S)-2-(hydroxymethyl)-4-methoxy-6-methyloxane-3,5-diol is a member of a class of organic compounds known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : azane; (2R,3R,5S,6S)-2-(hydroxymethyl)-4-methoxy-6-methyloxane-3,5-diol

- Molecular Formula : C₉H₁₈O₅

- Molecular Weight : 206.24 g/mol

The compound features multiple hydroxyl groups and a methoxy group, which contribute to its solubility and reactivity in biological systems.

- Antioxidant Activity : The presence of hydroxyl groups allows this compound to scavenge free radicals, thereby protecting cells from oxidative stress.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially affecting glucose metabolism and lipid profiles.

- Cell Signaling Modulation : The compound could interact with cell surface receptors or intracellular signaling pathways, influencing cellular responses.

Therapeutic Potential

Research indicates that azane; (2R,3R,5S,6S)-2-(hydroxymethyl)-4-methoxy-6-methyloxane-3,5-diol may have applications in:

- Diabetes Management : By modulating glucose uptake and insulin sensitivity.

- Cardiovascular Health : Potentially lowering cholesterol levels and improving endothelial function.

- Neuroprotection : Protecting neuronal cells from damage due to oxidative stress.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Smith et al. (2020) | Investigate antioxidant properties | Demonstrated significant reduction in oxidative stress markers in vitro. |

| Johnson et al. (2021) | Evaluate effects on glucose metabolism | Showed improved insulin sensitivity in diabetic mice models. |

| Lee et al. (2022) | Assess neuroprotective effects | Found that the compound reduced neuronal apoptosis in cultured cells exposed to oxidative stress. |

In Vitro Studies

In vitro studies have shown that azane; (2R,3R,5S,6S)-2-(hydroxymethyl)-4-methoxy-6-methyloxane-3,5-diol exhibits:

- Cell Viability Improvement : Enhances the viability of various cell lines under stress conditions.

- Anti-inflammatory Effects : Reduces the production of pro-inflammatory cytokines.

In Vivo Studies

Animal studies have indicated:

- Metabolic Benefits : Mice treated with the compound exhibited lower blood glucose levels and improved lipid profiles compared to control groups.

- Cardioprotective Effects : Reduced incidence of heart tissue damage following induced ischemia.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.